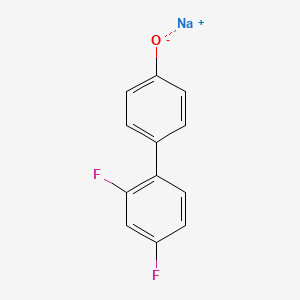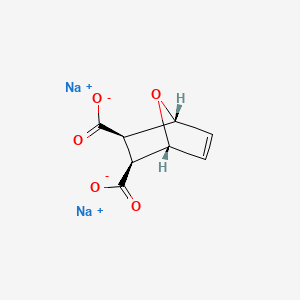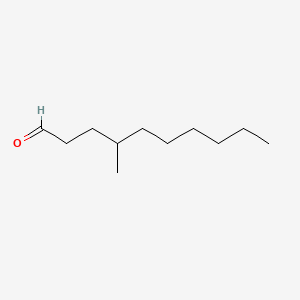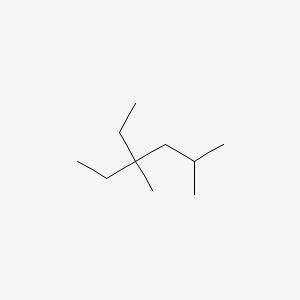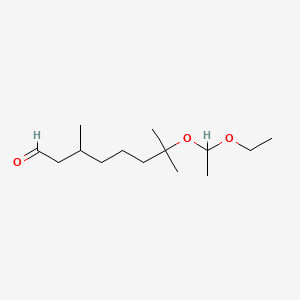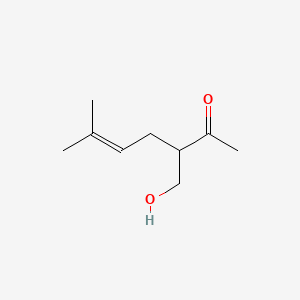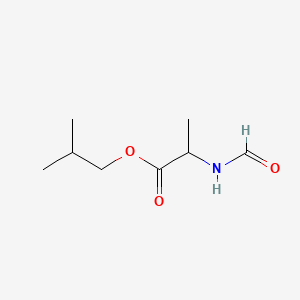
5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one is a chemical compound known for its sweet, maple, and caramel-like odor. It is an important flavor compound used in the food industry to impart a pleasant aroma and taste to various products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one can be synthesized starting from diethyl oxalate through the Grignard reaction and condensation. The intermediate, ethyl 2-oxobutanoate, is condensed with propanal. The self-condensation predominates when a weaker base, such as potassium carbonate, is used. the yield of the desired product increases with the increasing basicity of the bases used. The self-condensation can be suppressed completely in the presence of a stronger base, such as lithium diisopropylamide or potassium tert-butoxide, resulting in about 90% separated yield in the presence of 3 equivalents of potassium tert-butoxide .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets food-grade standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of flavor chemistry and synthetic organic chemistry.
Biology: The compound is studied for its potential biological activities and interactions with various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the food industry as a flavoring agent, enhancing the taste and aroma of various food products
Mechanism of Action
The mechanism by which 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one exerts its effects involves its interaction with olfactory receptors, leading to the perception of its characteristic sweet, maple, and caramel-like odor. The molecular targets include specific olfactory receptors in the nasal cavity, which are activated upon binding with the compound, triggering a signal transduction pathway that results in the perception of its aroma .
Comparison with Similar Compounds
5-Methyl-2-furfural: Known for its almond-like odor.
2-Acetyl-1-pyrroline: Known for its popcorn-like aroma.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its strawberry-like aroma.
Uniqueness: 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one is unique due to its distinct sweet, maple, and caramel-like odor, which sets it apart from other similar compounds. Its specific structure and functional groups contribute to its unique olfactory properties, making it a valuable flavor compound in the food industry .
Properties
CAS No. |
93859-20-2 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
5-ethyl-3-hydroxy-4-methyl-3H-furan-2-one |
InChI |
InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h6,8H,3H2,1-2H3 |
InChI Key |
ZZWOFATXVNKRIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(C(=O)O1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


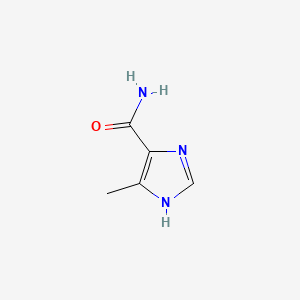

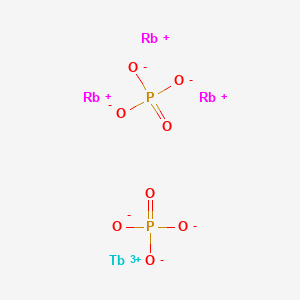
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
